molecular formula C20H25N2O+ B12324403 (19E)-4-methylsarpagan-4-ium-17-ol

(19E)-4-methylsarpagan-4-ium-17-ol

Cat. No.: B12324403
M. Wt: 309.4 g/mol
InChI Key: KRTATNOTKFNEFT-BASWHVEKSA-N
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Description

(19E)-4-Methylsarpagan-4-ium-17-ol is a sarpagine/macroline-type indole alkaloid characterized by a 19E double bond configuration, a methyl group at position 4 forming a quaternary ammonium center, and a hydroxyl group at position 15. This compound belongs to the broader family of monoterpene indole alkaloids, which are known for their structural complexity and diverse bioactivities. Its stereochemical and functional group modifications distinguish it from other alkaloids in the sarpagine lineage .

Properties

Molecular Formula

C20H25N2O+

Molecular Weight

309.4 g/mol

IUPAC Name

[(15E)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3-

InChI Key

KRTATNOTKFNEFT-BASWHVEKSA-N

Isomeric SMILES

C/C=C\1/C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C

Origin of Product

United States

Preparation Methods

Macusine B can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from the stem bark of Strychnos guianensis . The extraction process typically involves the use of organic solvents to isolate the alkaloid, followed by purification steps such as chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain macusine B in significant quantities.

Chemical Reactions Analysis

Macusine B undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Macusine B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights key structural distinctions between (19E)-4-methylsarpagan-4-ium-17-ol and related alkaloids:

Compound Name Double Bond Configuration Substituents Functional Groups Molecular Formula
This compound 19E 4-methyl (quaternary ammonium) 17-OH C₂₀H₂₅N₂O⁺
(19Z)-Sarpagan-17-ol 19Z None at position 4 17-OH C₁₉H₂₂N₂O
19(S),20(R)-Dihydroperaksine Saturated C19-C20 bond Aldehyde at position 17 - C₂₀H₂₄N₂O₂
Peraksine Saturated C19-C20 bond Methoxycarbonyl at position 20b 2a-OH C₂₂H₂₆N₂O₃

Key Observations :

  • Functional Groups : The 17-hydroxyl group is conserved in both this compound and (19Z)-Sarpagan-17-ol but differs from the aldehyde in dihydroperaksine or methoxycarbonyl in peraksine .
NMR Data

Comparative NMR studies reveal distinct chemical environments:

  • ¹H NMR : The 4-methyl group in this compound causes significant upfield shifts (δ 1.2–1.5 ppm) for adjacent protons compared to (19Z)-Sarpagan-17-ol (δ 1.8–2.1 ppm) .
  • ¹³C NMR: The quaternary ammonium carbon at position 4 appears at δ 75–80 ppm, absent in non-methylated analogs like (19Z)-Sarpagan-17-ol .

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